![molecular formula C12H10N6O2 B3068210 1,6-Dimethyl-3-(4-pyridyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione CAS No. 32502-20-8](/img/structure/B3068210.png)

1,6-Dimethyl-3-(4-pyridyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione

説明

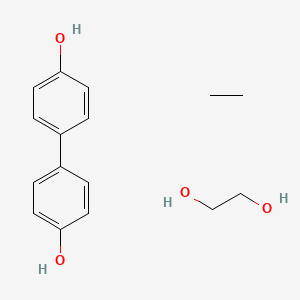

Pyrimidotriazine derivatives are known to be the base of a group of natural antibiotics including fervenulin, toxoflavin, MSD-92, and reumycin . They are structurally similar to purines and isomeric to pteridines – compounds that make up nucleic and folic acids .

Synthesis Analysis

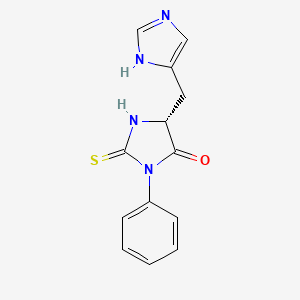

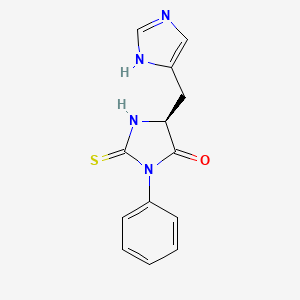

Pyrimidotriazine derivatives can be synthesized by condensation of alloxane with S-alkylisothiosemicarbazide . It was also demonstrated that various 3-amino derivatives of 6-azalumazine can be obtained by nucleophilic substitution of 3-alkylthio group .Molecular Structure Analysis

The molecular structure of pyrimidotriazine derivatives is similar to purines and isomeric to pteridines . They contain a pyrimidine ring fused with a triazine ring .Chemical Reactions Analysis

Pyrimidotriazine derivatives can undergo various chemical reactions. For example, they can react with enamine derivative of morpholine and 5-,6-,7- and 8-membered cyclic ketones to afford pyridazine derivatives .科学的研究の応用

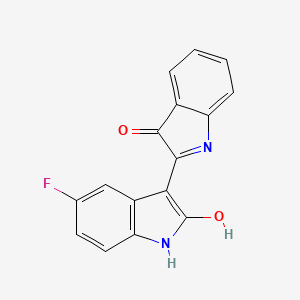

IRE1α Inhibition

Toxoflavin has been identified as a potent inhibitor of inositol-requiring enzyme 1α (IRE1α), a key sensor of endoplasmic reticulum (ER) stress. IRE1α plays a critical role in the unfolded protein response (UPR) and is implicated in various diseases, including cancer. Researchers have found that toxoflavin inhibits both the kinase and RNase activities of IRE1α, making it a promising tool for studying ER stress and potentially improving clinical treatments for certain cancers .

Antiviral Strategies

Toxoflavin has been studied for its antivirulence properties. Researchers have identified a toxoflavin-degrading enzyme (TxDE) from Paenibacillus polymyxa JH2. This discovery opens up possibilities for antivirulence strategies against toxoflavin-mediated plant diseases. The crystal structure of TxDE has been elucidated, providing insights into its function and potential applications .

Herbicide Development

While toxoflavin itself is not a herbicide, its analogs have been investigated for herbicidal activity. Synthesized derivatives of toxoflavin have shown promise as potential herbicides. Further research in this area could lead to novel weed control solutions .

Antibacterial Properties

Toxoflavin exhibits antibacterial effects against certain pathogens. Understanding its mechanism of action and exploring its potential as an antimicrobial agent could have implications for combating bacterial infections .

Biological Redox Processes

Given toxoflavin’s structure-dependent oxidative inhibition of IRE1α, it is relevant to explore its role in biological redox processes. Investigating its interactions with reactive oxygen species (ROS) and cellular redox balance could yield valuable insights .

Cell Signaling and Stress Response

Toxoflavin’s impact on cell signaling pathways, particularly those related to stress responses, warrants further investigation. Its ability to modulate UPR and ER stress may have broader implications for cellular homeostasis .

作用機序

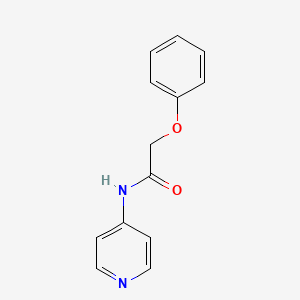

Target of Action

The primary targets of 3-pyridine toxoflavin are the Inositol-requiring enzyme 1α (IRE1α) and PIN1 . IRE1α is the most conserved endoplasmic reticulum (ER) stress sensor with two catalytic domains, kinase and RNase, in its cytosolic portion . PIN1 is a peptidylprolyl cis/trans isomerase .

Mode of Action

3-Pyridine toxoflavin acts as a potent inhibitor of IRE1α and PIN1 . It inhibits the IRE1α-XBP1s signaling pathway, causing time- and reducing reagent-dependent irreversible inhibition on IRE1α . The compound binds in the hydrophobic active site of IRE1α, specifically the Mn (II)-coordination shell, by replacing a ligating water molecule .

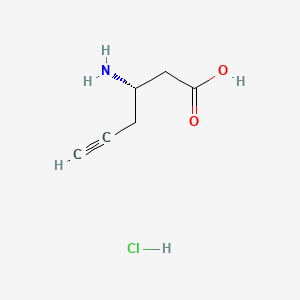

Biochemical Pathways

The compound affects the IRE1α-XBP1s signaling pathway, which is engaged as an adaptive strategy for protein folding homeostasis under ER stress . By inhibiting this pathway, 3-pyridine toxoflavin disrupts protein folding homeostasis, affecting various signaling processes such as reduction-oxidation (redox) balance, energy production, inflammation, differentiation, and apoptosis .

Result of Action

The inhibition of IRE1α by 3-pyridine toxoflavin results in the disruption of protein folding homeostasis in the ER, affecting various cellular processes . This can lead to changes in cell proliferation and differentiation, and can induce apoptosis .

Action Environment

The action of 3-pyridine toxoflavin can be influenced by various environmental factors. For instance, the presence of oxygen, Mn (II), and the reducing agent dithiothreitol are necessary for the compound to exert its inhibitory effect on IRE1α

将来の方向性

特性

IUPAC Name |

1,6-dimethyl-3-pyridin-4-ylpyrimido[5,4-e][1,2,4]triazine-5,7-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N6O2/c1-17-11(19)8-10(15-12(17)20)18(2)16-9(14-8)7-3-5-13-6-4-7/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYAZUOOOZFIYOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=NC(=O)N(C(=O)C2=NC(=N1)C3=CC=NC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

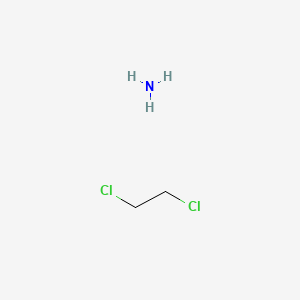

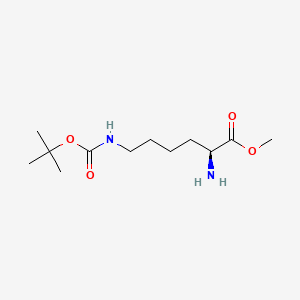

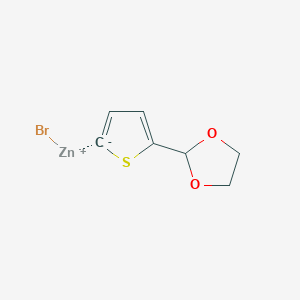

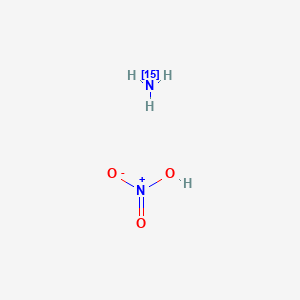

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Cucurbit[5]uril](/img/structure/B3068135.png)

![(1S,2S)-N,N'-Bis[2-(diphenylphosphino)benzyl]-1,2-diphenylethylenediamine](/img/structure/B3068159.png)

![2-[2-(Diphenylphosphino)phenyl]-4-benzyl-2-oxazoline](/img/structure/B3068194.png)

![(2R,4AR,6S,7R,8S,8aR)-2-phenyl-6-(p-tolylthio)hexahydropyrano[3,2-d][1,3]dioxine-7,8-diyl dibenzoate](/img/structure/B3068202.png)